molecular formula C10H9BrN2O B13184642 1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one CAS No. 1935131-97-7

1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B13184642
CAS No.: 1935131-97-7
M. Wt: 253.09 g/mol
InChI Key: GCGYVOVPDYVIEJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound featuring a bromophenyl group attached to an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 4-bromobenzylamine with methyl isocyanate under controlled conditions. The reaction proceeds through nucleophilic addition, followed by cyclization to form the imidazolone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazolone derivatives with different functional groups.

    Reduction Reactions: Reduction of the imidazolone ring can yield dihydroimidazole derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted imidazolones
  • Oxidized imidazolone derivatives
  • Reduced dihydroimidazole derivatives

Scientific Research Applications

1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one exerts its effects involves interaction with specific molecular targets. The bromophenyl group enhances the compound’s ability to bind to enzymes or receptors, modulating their activity. The imidazolone ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2,3-dihydro-1H-imidazol-2-one: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one: Substitution of bromine with chlorine can alter the compound’s properties.

    1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-2-one:

Uniqueness: 1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to the presence of both the bromophenyl group and the imidazolone ring, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

1935131-97-7

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-(4-bromophenyl)-4-methyl-1H-imidazol-2-one

InChI

InChI=1S/C10H9BrN2O/c1-7-6-12-10(14)13(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14)

InChI Key

GCGYVOVPDYVIEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)N1C2=CC=C(C=C2)Br

Origin of Product

United States

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